molecular formula C5H11NO3S B131558 Hydroxyethylcysteine CAS No. 6367-98-2

Hydroxyethylcysteine

Cat. No. B131558
M. Wt: 165.21 g/mol
InChI Key: MWFRVMDVLYIXJF-BYPYZUCNSA-N
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Patent
US07304057B2

Procedure details

33.9 g of 2-amino-3-(2-hydroxy-ethylsulfanyl)-propionic acid was dissolved in 800 mL of concentrated hydrogen chloride and the solution was stirred for 7 h to obtain a buff solid. The solid was recrystallized in isopropanol to obtain a white powder (34.2 g). Yield 75.4%, mp 185-186° C.
Quantity
33.9 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step One
Yield
75.4%

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([CH2:6][S:7][CH2:8][CH2:9]O)[C:3]([OH:5])=[O:4].[ClH:11]>>[ClH:11].[NH2:1][CH:2]([CH2:6][S:7][CH2:8][CH2:9][Cl:11])[C:3]([OH:5])=[O:4] |f:2.3|

Inputs

Step One
Name
Quantity
33.9 g
Type
reactant
Smiles
NC(C(=O)O)CSCCO
Name
Quantity
800 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred for 7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to obtain a buff solid
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized in isopropanol

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
Cl.NC(C(=O)O)CSCCCl
Measurements
Type Value Analysis
AMOUNT: MASS 34.2 g
YIELD: PERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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